molecular formula C7H9N3O2 B1490542 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid CAS No. 1353497-00-3

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid

Cat. No.: B1490542
CAS No.: 1353497-00-3
M. Wt: 167.17 g/mol
InChI Key: YNPIVLKXXMTJRM-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This high-value intermediate is a key precursor for the synthesis of novel hydrazone derivatives, which have demonstrated potent biological activities in scientific studies . Research into analogous tetrahydroimidazo[1,2-a]pyrimidine compounds has shown that this core structure is frequently explored for its antimicrobial properties. Specifically, derivatives have exhibited excellent in vitro antibacterial activity against both Gram-positive and Gram-negative bacterial strains, including Escherichia coli and Staphylococcus aureus . Furthermore, the imidazo[1,2-a]pyrimidine pharmacophore is a subject of investigation in oncology research, with some derivatives showing promising antitumor activities against various human cancer cell lines, such as HeLa cells . The carboxylic acid functional group at the 2-position provides a critical handle for further synthetic modification, allowing researchers to develop a diverse library of compounds for structure-activity relationship (SAR) studies and high-throughput screening campaigns . This compound is offered for research purposes only to support the development of new therapeutic agents and chemical probes.

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c11-6(12)5-4-10-3-1-2-8-7(10)9-5/h4H,1-3H2,(H,8,9)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPIVLKXXMTJRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NC(=CN2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

This compound can be synthesized through various methods involving the condensation of 2-amino pyrimidine derivatives with appropriate aldehydes or carboxylic acids. The synthesis typically yields high purity compounds that can be characterized using techniques such as NMR and mass spectrometry .

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of antimicrobial properties, neuroprotection, and potential anticancer effects. Below are the key areas of biological activity:

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine exhibit significant antibacterial activity against various strains of bacteria.

  • Study Findings :
    • Compounds synthesized from this scaffold showed zones of inhibition ranging from 22 mm to 33 mm against Gram-positive and Gram-negative bacteria such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .
CompoundZone of Inhibition (mm)Bacterial Strain
8d30-33E. coli
8e30-33S. aureus
8f22-25P. aeruginosa
8g20S. pyogenes

These results indicate that certain derivatives possess potent antibacterial properties that could be harnessed for therapeutic use.

Neuroprotective Effects

Another significant aspect of the biological activity of this compound is its neuroprotective potential. Research suggests that it may reduce neurotoxic injury associated with conditions like ischemia or anoxia .

  • Mechanism : The neuroprotective effects are hypothesized to stem from the compound's ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

Case Studies and Research Findings

  • Antibacterial Study : A study conducted on synthesized hydrazone derivatives of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine reported excellent antibacterial activity against both Gram-positive and Gram-negative bacteria. The compounds were tested using the agar well diffusion method with Norfloxacin as a control .
  • Neuroprotection in Animal Models : In vivo studies have indicated that these compounds may offer protective effects in animal models subjected to induced ischemic conditions. The findings suggest a reduction in neuronal cell death and improved functional recovery post-injury .

Scientific Research Applications

Chemical Synthesis and Material Science

Building Block for Organic Synthesis

  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid serves as a crucial building block in the synthesis of more complex organic molecules. Its fused ring structure allows for diverse functionalization and incorporation into larger frameworks used in advanced materials and catalysts.

Catalysis

  • The compound's unique properties make it suitable for catalyzing various chemical reactions. It can act as a catalyst or a ligand in metal-catalyzed processes, enhancing reaction rates and selectivity in organic transformations.

Biological Applications

Enzyme Inhibition

  • Preliminary studies indicate that this compound may inhibit specific enzymes and receptors. This property is being investigated for its potential to modulate biological pathways relevant to disease processes.

Drug Development

  • The compound is being explored for its therapeutic potential in treating diseases such as cancer and infectious diseases. Its ability to interact with biological targets positions it as a candidate for novel drug formulations.

Medicinal Chemistry

Therapeutic Potential

  • Research has focused on the compound's mechanism of action, which involves binding to molecular targets such as kinases. This interaction can suppress cell proliferation in cancer cells, making it a subject of interest in cancer therapeutics.

Bioactivity Studies

  • Various studies have highlighted the compound's bioactive properties. Its effects on cellular pathways and potential side effects are under investigation to better understand its safety and efficacy in clinical applications.

Industrial Applications

Specialty Chemicals Production

  • In the industrial sector, this compound is utilized in the production of specialty chemicals. Its stability and reactivity make it ideal for various industrial processes where specific chemical properties are required.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesApplications
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridineLacks carboxylic acid groupSimilar synthetic utility but different reactivity
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazineDifferent ring structureUsed in similar catalytic applications
5-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acidContains trifluoromethyl groupEnhanced biological activity due to electron-withdrawing effects

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Imidazo[1,2-a]pyrimidine vs. Imidazo[1,2-a]pyrazine
  • Target Compound : The pyrimidine ring (two nitrogen atoms at positions 1 and 3) in 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid confers antimicrobial properties, likely due to enhanced hydrogen bonding with bacterial targets .
  • Pyrazine Analogs : Derivatives like BIM-46174 (imidazo[1,2-a]pyrazine core) exhibit Gaq-protein inhibitory activity, highlighting the impact of nitrogen atom positioning on biological targets .
Imidazo[1,2-a]pyridine Derivatives
  • Example : 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid (CAS 1004620-20-5) has a phenyl substituent at position 2 and a carboxylic acid at position 5. This structural variation may enhance lipophilicity, influencing membrane permeability compared to the pyrimidine-based target compound .

Functional Group Modifications

Compound Name Core Structure Substituents Biological Activity References
This compound Imidazo[1,2-a]pyrimidine -COOH at position 2 Antimicrobial
BIM-46174 Imidazo[1,2-a]pyrazine Heterocyclic dipeptide Gaq protein inhibition
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carbaldehyde (JP-5023) Imidazo[1,2-a]pyridine -CHO at position 2 Reactivity for further derivatization
7-Boc-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid Imidazo[1,2-a]pyrazine Boc-protected amine, -COOH at 2 Intermediate for drug discovery
  • Carboxylic Acid vs. Aldehyde : The aldehyde derivative (JP-5023) offers electrophilic reactivity for synthesizing hydrazones or Schiff bases, whereas the carboxylic acid group in the target compound enables salt formation or esterification .
  • Boc-Protected Analogs : Compounds like 7-Boc-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid are utilized as intermediates in peptide coupling reactions, highlighting their role in medicinal chemistry .

Pharmacokinetic and Pharmacodynamic Insights

  • Hydrazone Derivatives : The target compound's derivatives exhibit enhanced antibacterial activity due to the hydrazone moiety's ability to chelate metal ions or disrupt microbial enzymes .
  • Comparative Efficacy: Pyrazine-based BIM-46174 shows nanomolar potency in Gaq inhibition, while pyrimidine-based compounds require head-to-head studies to quantify antimicrobial superiority .

Preparation Methods

Reduction and Oxidation Sequence via Esters and Alcohols

A patent describing synthetic methods for related tetrahydroimidazo derivatives highlights a route starting from the ethyl ester of 7-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid. This method involves:

  • Reduction of the ester using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at room temperature for 8 hours to form an intermediate alcohol.
  • Oxidation of this intermediate using manganese dioxide in a dichloromethane/methanol mixture under reflux for 24 hours to regenerate the aldehyde intermediate.

This sequence allows for fine control over oxidation states and functional group transformations, facilitating the synthesis of the carboxylic acid or related derivatives.

Catalytic Hydrogenation and Esterification Details

Hydrogenation plays a key role in converting unsaturated imidazo[1,2-a]pyrimidine esters to the tetrahydro derivatives. The use of platinum oxide (PtO2) under mild pressure (30 psi) in ethanol is effective, yielding a high purity product with good yield (90%). Esterification of the carboxylic acid intermediate is typically done under acidic conditions to form ethyl esters, which are more amenable to further chemical modifications such as hydrazide formation.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Product Yield (%) Notes
1 Cyclocondensation 2-Aminopyrimidine, 1,1,3-trichloroacetone, NaHCO3, EtOH, reflux 10 h 2-(Dichloromethyl)imidazo[1,2-a]pyrimidine Crude Monitored by TLC
2 Hydrolysis CaCO3, water, reflux 1 h Imidazo[1,2-a]pyrimidine-2-carbaldehyde - Purified by extraction
3 Oxidation Oxone, DMF, 5°C, 2 h Imidazo[1,2-a]pyrimidine-2-carboxylic acid 50 Key acid intermediate
4 Esterification Acid to ethyl ester (conditions unspecified) Ethyl ester derivative - Intermediate for hydrogenation
5 Catalytic hydrogenation PtO2, 30 psi H2, EtOH, 3 h Tetrahydro ethyl ester 90 High yield, pure solid
6 Hydrazide formation Hydrazine hydrate, EtOH, reflux 6 h Carbohydrazide intermediate 80 Precursor for hydrazone derivatives
7 Reduction (alternative) LiAlH4, THF, RT, 8 h Alcohol intermediate - Used in alternative synthetic routes
8 Oxidation (alternative) MnO2, CH2Cl2/MeOH, reflux 24 h Aldehyde intermediate - Alternative oxidation method

Research Findings and Analytical Confirmation

The synthesized compounds, including the key acid intermediate and its derivatives, have been rigorously characterized by:

These analyses confirm the successful preparation and structural integrity of this compound and its derivatives.

Q & A

Q. What are the established synthetic routes for 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid, and how is its purity validated?

The compound is typically synthesized via condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional reagents, followed by cyclization . Key steps include purification via recrystallization or chromatography (e.g., silica gel column). Structural validation employs 1H/13C NMR to assign proton and carbon environments, IR spectroscopy for functional group identification (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹), and HRMS to confirm molecular ion peaks .

Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are critical?

Structural elucidation relies on:

  • NMR : 1H NMR identifies proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm, methylene groups in the tetrahydro ring at δ 2.5–4.0 ppm). 13C NMR confirms carbonyl carbons (~165–175 ppm) and heterocyclic carbons .
  • IR : Detects carboxylic acid O-H (2500–3300 cm⁻¹) and C=O stretches.
  • HRMS : Validates molecular formula (e.g., [M+H]+ ion matching calculated mass within ±2 ppm error) .

Q. What pharmacological activities are associated with imidazo[1,2-a]pyrimidine derivatives, and what assays are used to evaluate them?

Derivatives exhibit anxiolytic, cardiovascular, and kinase-inhibitory properties . Standard assays include:

  • Enzyme inhibition studies (e.g., ATPase/kinase inhibition via fluorescence polarization).
  • Cellular assays (e.g., cytotoxicity profiling in cancer cell lines).
  • In vivo models for pharmacokinetic parameters (e.g., bioavailability in rodent studies) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, and what factors influence scalability?

Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency.
  • Design of Experiments (DOE) : Systematic variation of temperature, stoichiometry, and reaction time to identify optimal conditions . Scalability challenges include purification efficiency (e.g., switching from column chromatography to recrystallization for large batches) .

Q. How should researchers address contradictions in spectral data during structural analysis?

Discrepancies (e.g., unexpected NMR shifts or HRMS deviations) may arise from impurities, tautomerism, or stereochemical variations. Mitigation strategies include:

  • Multi-technique validation : Cross-checking NMR with IR and X-ray crystallography (if crystals are obtainable).
  • Computational modeling : Comparing experimental NMR shifts with DFT-calculated values .
  • Isomer separation : Using chiral HPLC to resolve enantiomeric mixtures .

Q. What strategies are effective for identifying biological targets of this compound?

Target identification methods include:

  • Affinity chromatography : Immobilizing the compound to pull down binding proteins.
  • Molecular docking : Screening against kinase or GPCR libraries (e.g., using AutoDock Vina).
  • CRISPR-Cas9 knockouts : Validating target relevance in cellular models .

Q. How can stability issues (e.g., degradation under light or humidity) be mitigated during storage?

Stability protocols:

  • Storage : Dark, airtight containers at –20°C with desiccants (e.g., silica gel).
  • Stability assays : Accelerated degradation studies (40°C/75% RH for 1–3 months) monitored via HPLC.
  • Lyophilization : For long-term storage of aqueous solutions .

Q. What computational approaches support the design of derivatives with enhanced bioactivity?

Derivative optimization leverages:

  • QSAR modeling : Correlating substituent electronic parameters (e.g., Hammett σ) with activity.
  • Molecular dynamics : Simulating binding interactions with targets (e.g., kinase ATP-binding pockets).
  • ADMET prediction : Tools like SwissADME to prioritize derivatives with favorable pharmacokinetics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid

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